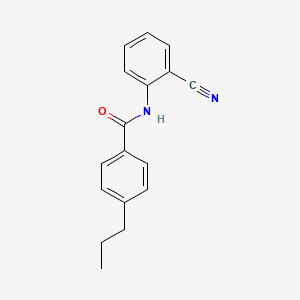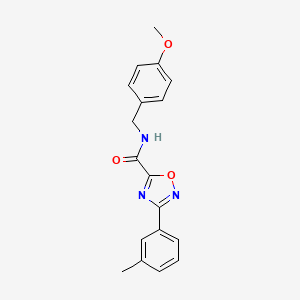
N-(2-cyanophenyl)-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-4-propylbenzamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is known for its high affinity and selectivity for the cannabinoid receptor CB1, which is a key target in the endocannabinoid system. CP-55940 has been used in various studies to investigate the physiological and biochemical effects of CB1 receptor activation, as well as its potential therapeutic applications.
Mechanism of Action
CP-55940 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When CP-55940 binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various cellular processes, including neurotransmitter release, gene expression, and ion channel activity. This ultimately leads to the physiological and biochemical effects associated with CB1 receptor activation.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which play key roles in pain perception, mood regulation, and cognition. CP-55940 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CP-55940 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CP-55940 in lab experiments is its high affinity and selectivity for the CB1 receptor, which allows for precise modulation of CB1 receptor activity. Additionally, CP-55940 has been extensively characterized in terms of its pharmacological properties, making it a well-established tool for investigating the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using CP-55940 is its potential for off-target effects, as it may also interact with other receptors or signaling pathways. Additionally, the high potency of CP-55940 may make it difficult to accurately control the dose and duration of exposure in lab experiments.
Future Directions
There are several future directions for the use of CP-55940 in scientific research. One potential avenue is the development of new therapeutics based on the analgesic, anti-inflammatory, and neuroprotective properties of CP-55940. Additionally, further research is needed to better understand the mechanisms underlying the effects of CP-55940 on neurotransmitter release, gene expression, and ion channel activity. This could lead to the development of new drugs that target specific aspects of CB1 receptor signaling. Finally, the use of CP-55940 in combination with other compounds or therapies may hold promise for the treatment of complex diseases such as chronic pain and neurodegenerative disorders.
Synthesis Methods
The synthesis of CP-55940 involves several steps, including the condensation of 2-cyanophenyl magnesium bromide with 4-propylbenzoyl chloride, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final product is obtained through a crystallization process, yielding a white powder with a purity of over 99%.
Scientific Research Applications
CP-55940 has been widely used in scientific research to investigate the role of CB1 receptor activation in various physiological and pathological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new therapeutics for conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders.
properties
IUPAC Name |
N-(2-cyanophenyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-5-13-8-10-14(11-9-13)17(20)19-16-7-4-3-6-15(16)12-18/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBTXIBKGQVEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)

![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)
![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![ethyl 1-[2-(4-fluorophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5347361.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)